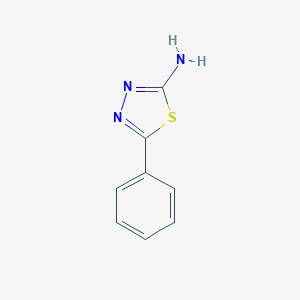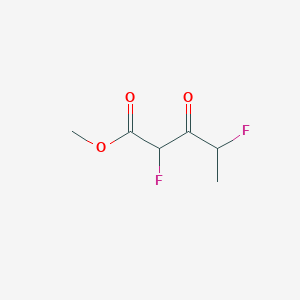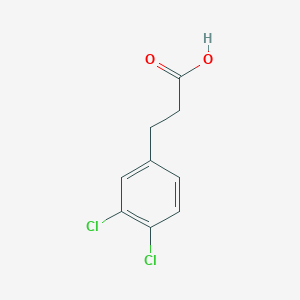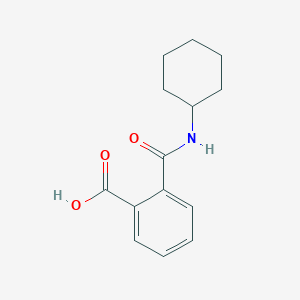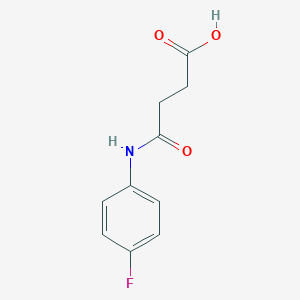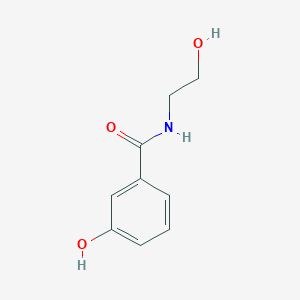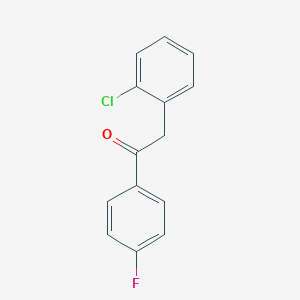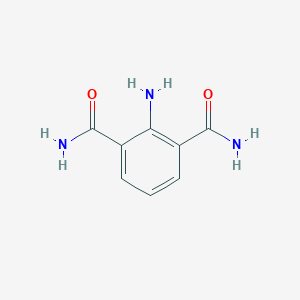
4-Chloro-1-(chloromethyl)-2-methylbenzene
Overview
Description
4-Chloro-1-(chloromethyl)-2-methylbenzene, also known as p-Xylene, α-chloro-, α-Chloro-p-xylene, p-Chloromethyltoluene, p-Methylbenzyl chloride, p-Xylyl chloride, p-Xylyl-α-chloride, 1-(Chloromethyl)-4-methylbenzene, 4-Methylbenzyl chloride, 1-Methyl-4-(chloromethyl)benzene, 4-(Chloromethyl)toluene, p-Xylene, alpha-chloro-, (4-Methylphenyl)methyl chloride, NSC 46590, p-Tolylmethyl chloride . It has a molecular formula of C8H9Cl and a molecular weight of 140.610 .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Scientific Research Applications
Polymerization Processes
- Radical and Anionic Polymerization : Chloromethyl-4-(n-butylsulfinyl)methylbenzene, a related compound, is involved in polymerization processes. Both radical and anionic mechanisms lead to high and low molecular weight polymer fractions, respectively (Hontis et al., 1999).
Chemical Synthesis and Properties
- Molar Enthalpies of Formation : Studies on isomerization equilibria and molar enthalpies of formation for compounds like 1-chloro-3-isopropyl-4-methylbenzene provide insights into chemical properties of structurally similar compounds (Nesterova et al., 1985).
- Electrochemical Reduction : Methyl triclosan, chemically related to 4-Chloro-1-(chloromethyl)-2-methylbenzene, undergoes electrochemical reduction, revealing important chemical properties like bond scission (Peverly et al., 2014).
- Preparation of 1,4-Dibenzylbenzene : This chemical is synthesized using 1,4-bis(chloromethyl)benzene, indicating its role as a precursor in organic synthesis (Hayashi et al., 1995).
- Synthesis of 1,2,3,4-Tetramethoxy-5-methylbenzene : Chloromethylation, a process involving chemicals like this compound, is used in the synthesis of complex organic compounds (Yang et al., 2006).
- Chloromethylation of Alkylbenzenes : Chloromethyl methyl ether, used in reactions with alkylbenzenes, leads to the formation of ortho-products, indicating the reactivity of chloromethyl groups in aromatic compounds (Pinell et al., 1984).
Material Science and Environmental Studies
- Platinum Complex Reactions : The formation of chloromethyl complexes in reactions involving platinum compounds suggests potential applications in material science (Ferguson et al., 2001).
- Vaporization Enthalpies of Methylbenzenes : The study of vapor pressures and vaporization enthalpies of chloro-methylbenzenes, similar to this compound, helps in understanding their environmental impact (Verevkin et al., 2014).
Future Directions
A novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties . This suggests potential future directions for the use of 4-Chloro-1-(chloromethyl)-2-methylbenzene in the synthesis of new compounds.
properties
IUPAC Name |
4-chloro-1-(chloromethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXAXXIPBMVWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510709 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16470-09-0 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

